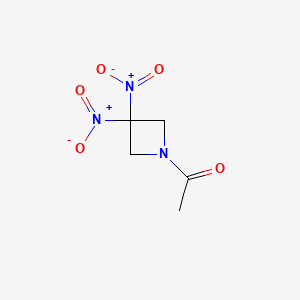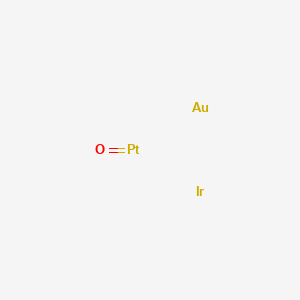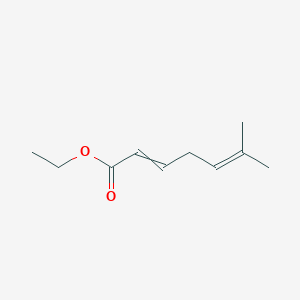
Ethyl 6-methylhepta-2,5-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methylhepta-2,5-dienoate is an organic compound with the molecular formula C10H16O2. It is an ester derivative of heptadienoic acid and is characterized by its conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 6-methylhepta-2,5-dienoate can be synthesized through the Horner-Emmons reaction, which involves the reaction of an aldehyde with a phosphonate ester. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of heptadienoic acid derivatives followed by esterification. Catalysts such as palladium on carbon (Pd/C) are commonly used in the hydrogenation step, while sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) can be used for esterification .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-methylhepta-2,5-dienoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at 0°C to room temperature.
Substitution: Sodium methoxide (NaOMe) in methanol at reflux temperature.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Substituted esters and alcohols.
Applications De Recherche Scientifique
Ethyl 6-methylhepta-2,5-dienoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 6-methylhepta-2,5-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which can lead to the formation of cyclic compounds. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl 6-methylhepta-2,5-dienoate can be compared with other similar compounds such as:
Ethyl hepta-2,4-dienoate: Lacks the methyl group at the 6-position, leading to different reactivity and applications.
Ethyl 6-methylhepta-2,4-dienoate: Differs in the position of the double bonds, affecting its chemical behavior.
Ethyl 6-methylhepta-2,6-dienoate: Has a different conjugation pattern, influencing its stability and reactivity.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
194935-08-5 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
ethyl 6-methylhepta-2,5-dienoate |
InChI |
InChI=1S/C10H16O2/c1-4-12-10(11)8-6-5-7-9(2)3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
ZCDDZUPLQOCCSP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)
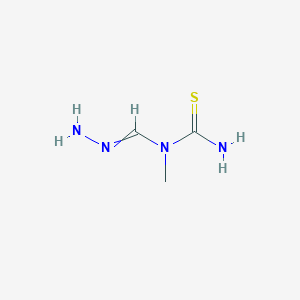
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)

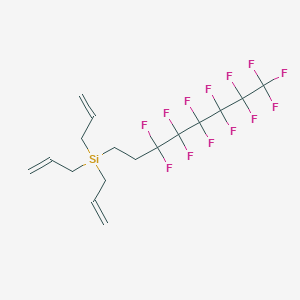
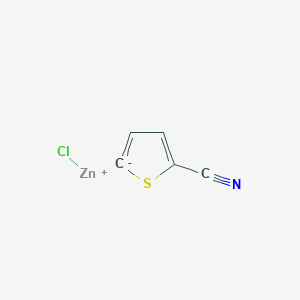
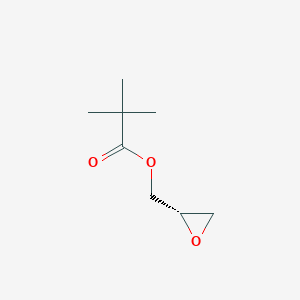
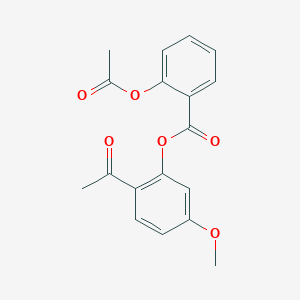
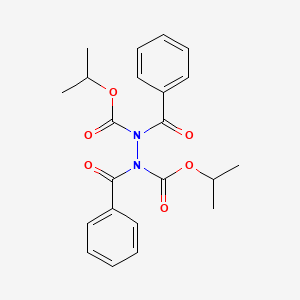
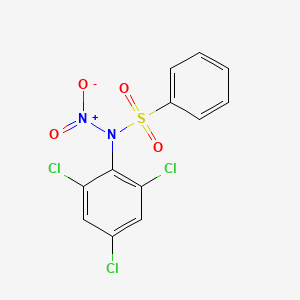
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
